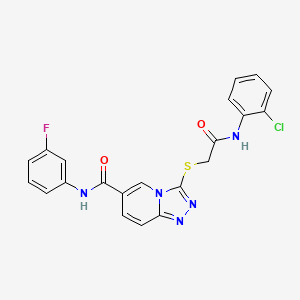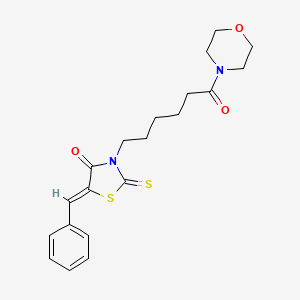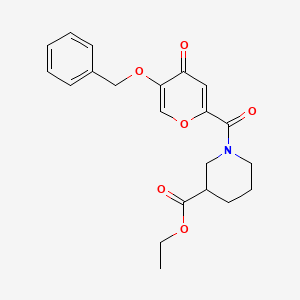
2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide is a compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, it has been reported that this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. Carbonic anhydrase IX plays a crucial role in the growth and survival of cancer cells, and its inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide has been reported to exhibit various biochemical and physiological effects. Several studies have reported that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis. Additionally, this compound has been reported to exhibit anti-inflammatory and anti-oxidant activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its high potency against cancer cells. This compound exhibits significant activity against various cancer cell lines at low concentrations. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the research on 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide. One of the most promising directions is the development of new drugs based on this compound for the treatment of different types of cancer. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields, such as anti-inflammatory and anti-oxidant therapies.
Conclusion:
In conclusion, 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide is a compound that has potential applications in various fields, particularly in the development of new drugs for the treatment of cancer. This compound exhibits significant activity against various cancer cell lines and has been reported to exhibit anti-inflammatory and anti-oxidant activities. However, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide has been reported using different methods. One of the most common methods is the reaction of 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide with 2-thienylmethanamine in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
2-methyl-5-(2-methyl-1,3-thiazol-4-yl)-N-(2-thienylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of different diseases. Several studies have reported that this compound exhibits significant activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
3-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN5O2S/c22-16-6-1-2-7-17(16)25-19(29)12-31-21-27-26-18-9-8-13(11-28(18)21)20(30)24-15-5-3-4-14(23)10-15/h1-11H,12H2,(H,24,30)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCVYVQRVGLWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2C=C(C=C3)C(=O)NC4=CC(=CC=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-3-[[(E)-2-phenylethenyl]sulfonylamino]-N-propylpropanamide](/img/structure/B2947195.png)

![3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2947201.png)
![5-(2-chloro-6-fluorobenzyl)-8-methyl-3-(2-phenylpropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2947202.png)

![1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B2947204.png)
![2-fluoro-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2947205.png)


![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)

![Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2947213.png)
